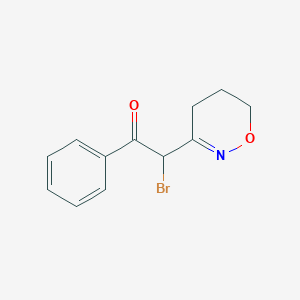
2-Bromo-2-(5,6-dihydro-4H-1,2-oxazin-3-yl)-1-phenylethan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromo-2-(5,6-dihydro-4H-1,2-oxazin-3-yl)-1-phenylethan-1-one is a synthetic organic compound that features a bromine atom, an oxazine ring, and a phenyl group. Compounds with such structures are often of interest in medicinal chemistry and materials science due to their potential biological activities and unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-2-(5,6-dihydro-4H-1,2-oxazin-3-yl)-1-phenylethan-1-one typically involves multi-step organic reactions. A common approach might include:
Formation of the oxazine ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Bromination: Introduction of the bromine atom can be done using brominating agents such as bromine (Br2) or N-bromosuccinimide (NBS) under controlled conditions.
Attachment of the phenyl group: This step might involve Friedel-Crafts acylation or other coupling reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, solvents, and specific reaction conditions to scale up the process efficiently.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially affecting the oxazine ring or the phenyl group.
Reduction: Reduction reactions could target the bromine atom or other functional groups within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions might occur, especially at the bromine site.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst.
Substitution: Reagents like sodium hydroxide (NaOH) for nucleophilic substitution or halogenating agents for electrophilic substitution.
Major Products Formed
The major products would depend on the specific reactions and conditions used. For example, oxidation might yield ketones or carboxylic acids, while substitution could introduce new functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry
Synthesis of Derivatives:
Biology
Biological Activity: Compounds with similar structures are often studied for their potential biological activities, including antimicrobial, anticancer, or anti-inflammatory properties.
Medicine
Drug Development: The compound might serve as a lead compound in drug discovery programs aimed at developing new therapeutic agents.
Industry
Materials Science: The unique chemical properties of the compound could make it useful in the development of new materials with specific functionalities.
Wirkmechanismus
The mechanism of action would depend on the specific biological or chemical context in which the compound is used. Generally, it might interact with molecular targets such as enzymes, receptors, or nucleic acids, affecting various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Bromo-1-phenylethan-1-one: Lacks the oxazine ring but has a similar bromine and phenyl structure.
2-(5,6-Dihydro-4H-1,2-oxazin-3-yl)-1-phenylethan-1-one: Similar but without the bromine atom.
Uniqueness
The presence of both the bromine atom and the oxazine ring in 2-Bromo-2-(5,6-dihydro-4H-1,2-oxazin-3-yl)-1-phenylethan-1-one makes it unique compared to its analogs, potentially offering distinct chemical reactivity and biological activity.
Eigenschaften
CAS-Nummer |
63170-13-8 |
|---|---|
Molekularformel |
C12H12BrNO2 |
Molekulargewicht |
282.13 g/mol |
IUPAC-Name |
2-bromo-2-(5,6-dihydro-4H-oxazin-3-yl)-1-phenylethanone |
InChI |
InChI=1S/C12H12BrNO2/c13-11(10-7-4-8-16-14-10)12(15)9-5-2-1-3-6-9/h1-3,5-6,11H,4,7-8H2 |
InChI-Schlüssel |
MTQSXNUFTXJARE-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(=NOC1)C(C(=O)C2=CC=CC=C2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Triethyl[(furan-2-yl)oxy]silane](/img/structure/B14516565.png)

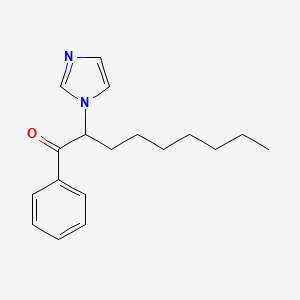
![{9-[(2-Methylpropyl)amino]-9H-fluoren-9-YL}phosphonic acid](/img/structure/B14516599.png)

![2-[2-(4-Nitrophenyl)hydrazinylidene]-N-phenylacetamide](/img/structure/B14516616.png)
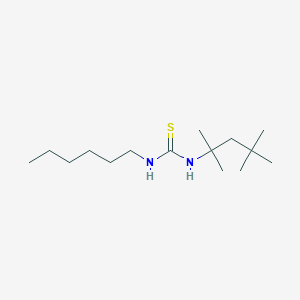
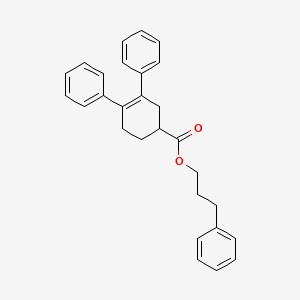
![1,1',1''-(1,3,5-Triazinane-1,3,5-triyl)tris[3-(benzylsulfanyl)propan-1-one]](/img/structure/B14516629.png)
![1,5-Dimethyl-2-oxabicyclo[3.3.1]non-3-ene](/img/structure/B14516633.png)

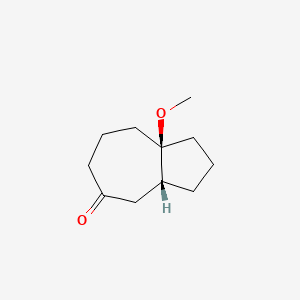
![2-[(Hydroxyamino)methyl]benzoic acid;hydrochloride](/img/structure/B14516645.png)
